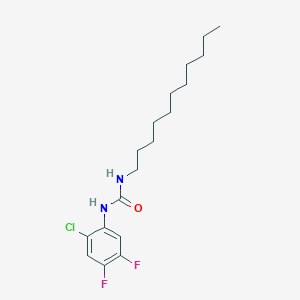![molecular formula C24H20N6O8S B15018806 N-[2-(Benzylsulfanyl)-1-{N'-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide](/img/structure/B15018806.png)
N-[2-(Benzylsulfanyl)-1-{N'-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide is a complex organic compound that features a combination of benzylsulfanyl, nitrophenyl, and dinitrobenzamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzylsulfanyl Intermediate: Benzyl chloride reacts with thiourea to form benzylthiourea, which is then treated with a base to yield benzylsulfanyl.
Condensation with Hydrazine: The benzylsulfanyl intermediate is then reacted with hydrazine to form the hydrazine derivative.
Aldehyde Condensation: The hydrazine derivative undergoes condensation with 3-nitrobenzaldehyde to form the hydrazone.
Final Coupling: The hydrazone is then coupled with 3,5-dinitrobenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under catalytic hydrogenation conditions.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted hydrazones.
Applications De Recherche Scientifique
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or bacterial infections.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The nitrophenyl and dinitrobenzamide groups can participate in redox reactions, generating reactive oxygen species that can damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]aceto hydrazide .
- **2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]aceto hydrazide .
Uniqueness
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for multiple points of chemical modification, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C24H20N6O8S |
|---|---|
Poids moléculaire |
552.5 g/mol |
Nom IUPAC |
N-[3-benzylsulfanyl-1-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C24H20N6O8S/c31-23(18-10-20(29(35)36)12-21(11-18)30(37)38)26-22(15-39-14-16-5-2-1-3-6-16)24(32)27-25-13-17-7-4-8-19(9-17)28(33)34/h1-13,22H,14-15H2,(H,26,31)(H,27,32)/b25-13+ |
Clé InChI |
NMNTWBKLOJGZOM-DHRITJCHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CSCC(C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)CSCC(C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinyl}-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B15018731.png)
![N'-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15018741.png)
![4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-(dimethylamino)benzoate](/img/structure/B15018746.png)
![N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrobenzylidene)propanedihydrazide](/img/structure/B15018751.png)
![4-O-[4-(4-methoxy-4-oxobutanoyl)oxyphenyl] 1-O-methyl butanedioate](/img/structure/B15018754.png)
![2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B15018758.png)
![3-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-3-oxo-N-(propan-2-yl)propanamide](/img/structure/B15018761.png)
![2-[2-(prop-2-en-1-yl)phenoxy]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15018780.png)
![N'-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B15018783.png)
![O-{4-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B15018790.png)
![6-cyclopentyl-1-(6-methylpyridin-2-yl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15018791.png)
![Ethyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15018799.png)
![2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B15018813.png)
